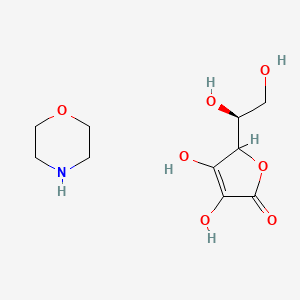
Cystic Fibrosis Transmembrane Conductance Regulator
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The cystic fibrosis transmembrane conductance regulator is a protein that functions as a chloride ion channel in epithelial cells. It plays a crucial role in maintaining the balance of salt and water on various surfaces in the body, such as the lungs, pancreas, and intestines . Mutations in the gene encoding this protein lead to cystic fibrosis, a genetic disorder that affects multiple organs and systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The cystic fibrosis transmembrane conductance regulator is synthesized through a complex process involving the transcription and translation of the CFTR gene located on chromosome 7 . The protein is composed of 1,480 amino acids and includes two transmembrane domains, two nucleotide-binding domains, and a regulatory domain .
Industrial Production Methods: Industrial production of the this compound for research and therapeutic purposes involves recombinant DNA technology. This process includes cloning the CFTR gene into an expression vector, transfecting the vector into host cells (such as E. coli or mammalian cells), and purifying the expressed protein using chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: The cystic fibrosis transmembrane conductance regulator undergoes various post-translational modifications, including phosphorylation, glycosylation, and ubiquitination . These modifications are essential for its proper folding, trafficking, and function.
Common Reagents and Conditions: Phosphorylation of the this compound is mediated by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC) in the presence of ATP . Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus, where specific enzymes add carbohydrate groups to the protein .
Major Products Formed: The primary product of these reactions is the mature, functional this compound protein that can be transported to the cell membrane to perform its ion channel functions .
Wissenschaftliche Forschungsanwendungen
The cystic fibrosis transmembrane conductance regulator has numerous applications in scientific research:
Wirkmechanismus
The cystic fibrosis transmembrane conductance regulator functions as an ATP-gated chloride ion channel. It regulates the transport of chloride and bicarbonate ions across epithelial cell membranes, which is crucial for maintaining the hydration and pH balance of various tissues . The protein’s activity is modulated by phosphorylation, which alters its conformation and gating properties .
Vergleich Mit ähnlichen Verbindungen
The cystic fibrosis transmembrane conductance regulator is unique among ATP-binding cassette (ABC) transporters because it functions as an ion channel rather than a transporter . Similar compounds include other ABC transporters such as the multidrug resistance protein (MRP) and the sulfonylurea receptor (SUR), which regulate ion channels indirectly .
List of Similar Compounds:- Multidrug resistance protein (MRP)
- Sulfonylurea receptor (SUR)
- ATP-binding cassette sub-family A member 1 (ABCA1)
The this compound’s unique function as an ion channel and its critical role in cystic fibrosis make it a significant target for therapeutic research and development .
Eigenschaften
CAS-Nummer |
126880-72-6 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
0 |
Synonyme |
Cystic Fibrosis Transmembrane Conductance Regulator |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-](/img/structure/B1176794.png)

